8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic compound that integrates multiple nitrogen-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a pyridine derivative with nitrile oxides under appropriate conditions.
Construction of the triazolo[4,3-a]pyridine core: This involves cyclization reactions where hydrazine derivatives react with pyridine carboxylic acids or their derivatives.
Final coupling: The oxadiazole and triazolopyridine moieties are then coupled under conditions that promote the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal chemistry, 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is being investigated for its potential as an anticancer agent, due to its ability to interfere with cell proliferation and survival pathways .
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties, given its heterocyclic nature and potential for functionalization.
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The triazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites of proteins, inhibiting their function. This can disrupt key biological pathways, leading to therapeutic effects such as inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring are also known for their diverse biological activities.
Uniqueness
What sets 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one apart is its combination of these two heterocyclic systems, which can provide a synergistic effect in its biological activity and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
8-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O2/c20-13-17-16-11-9(2-1-7-19(11)13)12-15-10(18-21-12)8-3-5-14-6-4-8/h1-7H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBSOEOIFPDUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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